REACTION_CXSMILES
|
C[C:2]1(C)[CH2:7][CH2:6][CH2:5][C:4](C)(C)[NH:3]1.C([Li])CCC.C(#N)C1C=CN=CC=1.[CH:24](=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[O:32]1CCC[CH2:33]1>C(Cl)(Cl)Cl.O>[C:25]1([CH:24]2[C:5]3[CH:4]=[N:3][CH:2]=[CH:7][C:6]=3[C:33](=[O:32])[O:31]2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.35 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the dropping, the mixture was heated to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
After that, the mixture was cooled to −70° C
|
Type
|
STIRRING
|
Details
|
After the mixture had been stirred at −70° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After having been stirred at −70° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was slowly heated to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
WASH
|
Details
|
the layer was washed with water four times
|
Type
|
CUSTOM
|
Details
|
After that, the solvent was removed by distillation, and chloroform (50 ml) and 35 g of silica gel
|
Type
|
ADDITION
|
Details
|
were added to the resultant residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
reflux for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
reflux for 3 hours with addition of acetic acid
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had been cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation again
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography (toluene:ethyl acetate=8:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1OC(C2=C1C=NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |